9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential pharmacological properties, including its role as an antagonist at adenosine receptors . The structure of this compound features a triazole ring fused to a quinazoline moiety, with a chlorine atom at the 9th position and a phenyl group at the 2nd position.
Preparation Methods
The synthesis of 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate to form 2-phenyl-4H-3,1-benzoxazin-4-one hydrazone. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield the desired triazoloquinazoline compound .
Chemical Reactions Analysis
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazole and quinazoline rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with adenosine receptors, particularly the A1 and A2A subtypes. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can lead to increased neurotransmitter release and modulation of cardiovascular and neurological functions .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and triazolopyrimidines, which share structural features and pharmacological properties. For example:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Triazolo[1,5-a]pyridine: Known for its applications in drug design and as a building block for light-emitting materials.
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one stands out due to its specific substitution pattern and its potent activity as an adenosine receptor antagonist, which distinguishes it from other similar compounds .
Properties
CAS No. |
104614-95-1 |
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Molecular Formula |
C15H9ClN4O |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
9-chloro-2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C15H9ClN4O/c16-10-6-7-12-11(8-10)14-18-13(9-4-2-1-3-5-9)19-20(14)15(21)17-12/h1-8H,(H,17,21) |
InChI Key |
MAKPSBBZLHQMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)NC3=O |
Origin of Product |
United States |
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